1,1-Dibromo-3,4-dimethyl-2,5-dihydro-1H-germole
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Overview
Description
1,1-Dibromo-3,4-dimethyl-2,5-dihydro-1H-germole is a compound that belongs to the class of organogermanium compounds It is characterized by the presence of two bromine atoms and two methyl groups attached to a germole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Dibromo-3,4-dimethyl-2,5-dihydro-1H-germole typically involves the bromination of 3,4-dimethyl-2,5-dihydro-1H-germole. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms to the germole ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reagent addition. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1,1-Dibromo-3,4-dimethyl-2,5-dihydro-1H-germole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form 3,4-dimethyl-2,5-dihydro-1H-germole by removing the bromine atoms.
Oxidation Reactions: Oxidation of the compound can lead to the formation of germole oxides.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for nucleophilic substitution.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Major Products:
Substitution: Formation of 1-iodo-3,4-dimethyl-2,5-dihydro-1H-germole.
Reduction: Formation of 3,4-dimethyl-2,5-dihydro-1H-germole.
Oxidation: Formation of germole oxides.
Scientific Research Applications
1,1-Dibromo-3,4-dimethyl-2,5-dihydro-1H-germole has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 1,1-Dibromo-3,4-dimethyl-2,5-dihydro-1H-germole involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The compound may also undergo metabolic transformations, resulting in the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
1,1-Dibromo-3,4-dimethyl-2,5-dihydro-1H-silole: Similar structure but contains silicon instead of germanium.
1,1-Dibromo-3,4-dimethyl-2,5-dihydro-1H-stannole: Contains tin instead of germanium.
1,1-Dibromo-3,4-dimethyl-2,5-dihydro-1H-plumbole: Contains lead instead of germanium.
Uniqueness: 1,1-Dibromo-3,4-dimethyl-2,5-dihydro-1H-germole is unique due to the presence of germanium, which imparts distinct chemical and physical properties compared to its silicon, tin, and lead analogs. Germanium compounds are known for their potential biological activity and lower toxicity, making them attractive for medicinal and industrial applications.
Properties
CAS No. |
51343-25-0 |
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Molecular Formula |
C6H10Br2Ge |
Molecular Weight |
314.58 g/mol |
IUPAC Name |
1,1-dibromo-3,4-dimethyl-2,5-dihydrogermole |
InChI |
InChI=1S/C6H10Br2Ge/c1-5-3-9(7,8)4-6(5)2/h3-4H2,1-2H3 |
InChI Key |
XMTPAXHUTPIUHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C[Ge](C1)(Br)Br)C |
Origin of Product |
United States |
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